N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane
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Overview
Description
N’-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane is a complex organic compound with significant applications in various fields. The compound consists of two primary components: N’-(2-aminoethyl)ethane-1,2-diamine, a polyamine, and 2-[(4-methylphenoxy)methyl]oxirane, an epoxide. The combination of these two components results in a versatile molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine typically involves the reaction of 1,2-dichloroethane with ammonia under high temperature and pressure conditions. The reaction proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{Cl} + 2\text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + 2\text{HCl} ] The product is then purified through distillation to obtain N’-(2-aminoethyl)ethane-1,2-diamine .
The synthesis of 2-[(4-methylphenoxy)methyl]oxirane involves the reaction of 4-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)\text{OH} + \text{ClCH}_2\text{CH(O)}\text{CH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{OCH}_2\text{CH(O)}\text{CH}_2\text{Cl} ] The intermediate product is then treated with a base to form the final epoxide .
Industrial Production Methods
Industrial production of N’-(2-aminoethyl)ethane-1,2-diamine involves the use of large-scale reactors where 1,2-dichloroethane and ammonia are reacted under controlled conditions. The reaction mixture is then subjected to distillation and purification processes to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N’-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives where the epoxide ring is opened[][6].
Scientific Research Applications
N’-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane involves its interaction with various molecular targets. The polyamine component can interact with nucleic acids and proteins, influencing their structure and function. The epoxide component can react with nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: A polyamine with similar chemical properties.
Epichlorohydrin: An epoxide used in similar applications.
Triethylenetetramine: Another polyamine with comparable reactivity[][9].
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane is unique due to the combination of a polyamine and an epoxide in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Properties
CAS No. |
68411-70-1 |
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Molecular Formula |
C10H12O2.C4H13N3 C14H25N3O2 |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O2.C4H13N3/c1-8-2-4-9(5-3-8)11-6-10-7-12-10;5-1-3-7-4-2-6/h2-5,10H,6-7H2,1H3;7H,1-6H2 |
InChI Key |
LQICHYJSSHLFIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CO2.C(CNCCN)N |
Origin of Product |
United States |
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